(1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene
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Overview
Description
(1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene is an organic compound characterized by the presence of a trifluoromethyl group, a methyl group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene typically involves the introduction of the trifluoromethyl group and the methyl group onto a hept-2-en-2-yl backbone, followed by the attachment of the benzene ring. Common synthetic routes include:
Grignard Reaction:
Friedel-Crafts Alkylation: The alkylation of benzene with a trifluoromethylated hept-2-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient and high-yield production.
Chemical Reactions Analysis
Types of Reactions
(1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the hept-2-en-2-yl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of saturated trifluoromethylated heptane derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
(1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene involves its interaction with molecular targets through its trifluoromethyl and benzene groups. These interactions can affect various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane
- 6-Methyl-1,1,1-trifluoro-2,4-heptanedione
Uniqueness
(1,1,1-Trifluoro-6-methylhept-2-en-2-yl)benzene is unique due to its specific combination of a trifluoromethyl group, a methyl group, and a benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
821799-73-9 |
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Molecular Formula |
C14H17F3 |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
(1,1,1-trifluoro-6-methylhept-2-en-2-yl)benzene |
InChI |
InChI=1S/C14H17F3/c1-11(2)7-6-10-13(14(15,16)17)12-8-4-3-5-9-12/h3-5,8-11H,6-7H2,1-2H3 |
InChI Key |
UIWQSHGPQZYDQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC=C(C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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